BenchChemオンラインストアへようこそ!

bombesin (6-13), Tyr(6) methyl ester

GRPR antagonist Bombesin receptor pharmacology Radioligand binding

Bombesin (6-13), Tyr(6) methyl ester (also designated [D-Tyr⁶]bombesin-(6-13)-methyl ester or Tyr(6)Bn(6-13)Me) is a synthetic octapeptide analog of the amphibian tetradecapeptide bombesin. It is classified as a bombesin receptor antagonist and is specifically used in its radioiodinated form ([¹²⁵I][D-Tyr⁶]bombesin-(6-13)-methyl ester) as a high-affinity radioligand for the gastrin-releasing peptide receptor (GRPR; BB2 receptor).

Molecular Formula C10H12N2
Molecular Weight 0
CAS No. 149440-24-4
Cat. No. B1176988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebombesin (6-13), Tyr(6) methyl ester
CAS149440-24-4
Synonymsbombesin (6-13), Tyr(6) methyl ester
Molecular FormulaC10H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombesin (6-13), Tyr(6) Methyl Ester (CAS 149440-24-4): A Defined GRPR-Selective Antagonist Radioligand


Bombesin (6-13), Tyr(6) methyl ester (also designated [D-Tyr⁶]bombesin-(6-13)-methyl ester or Tyr(6)Bn(6-13)Me) is a synthetic octapeptide analog of the amphibian tetradecapeptide bombesin. It is classified as a bombesin receptor antagonist and is specifically used in its radioiodinated form ([¹²⁵I][D-Tyr⁶]bombesin-(6-13)-methyl ester) as a high-affinity radioligand for the gastrin-releasing peptide receptor (GRPR; BB2 receptor) [1]. The compound incorporates a D-Tyr residue at position 6 and a C-terminal methyl ester, modifications that confer antagonist pharmacology at GRPR while permitting stable radioiodination for receptor binding studies [1].

Why Generic Bombesin Analogs Cannot Substitute for Bombesin (6-13), Tyr(6) Methyl Ester in GRPR Pharmacological Studies


Bombesin receptor pharmacology is highly sensitive to subtle sequence and stereochemical modifications. Native bombesin and its common truncated fragments (e.g., bombesin(6-13) or bombesin(7-14)) function as potent agonists at both BB1 (neuromedin B receptor) and BB2 (GRPR) subtypes, whereas bombesin (6-13), Tyr(6) methyl ester is specifically an antagonist at GRPR [1]. Radiolabeled agonists such as [¹²⁵I-Tyr⁴]bombesin fail to distinguish between receptor subtypes, produce agonist-induced receptor internalization, and exhibit guanine nucleotide-sensitive binding, all of which confound accurate receptor quantification [1]. In contrast, the antagonist radioligand [¹²⁵I][D-Tyr⁶]bombesin-(6-13)-methyl ester displays guanine nucleotide-insensitive binding, labels a homogeneous receptor population, and discriminates between GRPR and NMBR subtypes—properties that cannot be replicated by generic agonist-based probes [1].

Quantitative Differentiation Evidence for Bombesin (6-13), Tyr(6) Methyl Ester vs. Comparator GRPR Ligands


Antagonist vs. Agonist Pharmacology at GRPR: Functional Differentiation from Native Bombesin

Bombesin (6-13), Tyr(6) methyl ester functions as a GRPR antagonist, whereas native bombesin and the unmodified bombesin(6-13) fragment are full agonists. In rat pancreatic acini, the compound inhibited bombesin-stimulated amylase secretion with an IC₅₀ in the nanomolar range, demonstrating functional antagonism at the GRPR [1]. This contrasts sharply with bombesin(6-13), which stimulates amylase secretion as an agonist in the same assay system [1]. The antagonist pharmacology is essential for applications where agonist-induced receptor internalization and desensitization would confound results.

GRPR antagonist Bombesin receptor pharmacology Radioligand binding

GRPR Subtype Discrimination: Radiolabeled Antagonist vs. Radiolabeled Agonist Binding Profiles

[¹²⁵I][D-Tyr⁶]bombesin-(6-13)-methyl ester distinguishes between bombesin receptor subtypes in competitive binding studies, whereas the radiolabeled agonist [¹²⁵I-Tyr⁴]bombesin does not discriminate between GRPR and NMBR [1]. In AR42J rat pancreatic acinar cells and Swiss 3T3 fibroblasts, the antagonist radioligand identified a single class of high-affinity binding sites, while the agonist radioligand detected >2-fold higher receptor numbers due to its binding to multiple receptor conformations or subtypes [1].

Bombesin receptor subtypes GRPR selectivity Radioligand characterization

Guanine Nucleotide Insensitivity: Improved Binding Assay Robustness vs. Agonist Radioligands

The binding of [¹²⁵I][D-Tyr⁶]bombesin-(6-13)-methyl ester to GRPR is unaffected by guanine nucleotides (e.g., GTPγS), whereas agonist radioligand binding is markedly reduced in the presence of guanine nucleotides due to G-protein uncoupling [1]. This property ensures that the antagonist radioligand labels the total receptor population regardless of G-protein coupling status, providing more reproducible and comparable binding data across different membrane preparations and experimental conditions.

G-protein coupling Radioligand binding assay GRPR antagonist

Procurement-Driven Application Scenarios for Bombesin (6-13), Tyr(6) Methyl Ester (CAS 149440-24-4)


GRPR Density Quantification in Cancer Cell Lines and Tumor Biopsies

Use [¹²⁵I][D-Tyr⁶]bombesin-(6-13)-methyl ester as the radioligand of choice for saturation binding assays to accurately quantify GRPR expression levels in prostate, breast, and small-cell lung cancer specimens, where agonist radioligands overestimate receptor number due to subtype cross-reactivity and G-protein-coupled binding heterogeneity [1].

High-Throughput Screening for GRPR-Selective Small-Molecule Antagonists

Employ the non-radioactive bombesin (6-13), Tyr(6) methyl ester as a reference antagonist standard in competition binding assays against [¹²⁵I][D-Tyr⁶]bombesin-(6-13)-methyl ester, enabling reliable Ki determination for novel GRPR antagonists without the confounding effects of agonist-induced receptor internalization [1].

Pharmacological Differentiation of BB1 (NMBR) vs. BB2 (GRPR) Receptor Subtypes in Tissue Distribution Studies

Leverage the antagonist radioligand's ability to selectively label GRPR over NMBR for autoradiographic mapping of GRPR distribution in brain, gastrointestinal tract, and tumor xenografts, where agonist radioligands fail to distinguish between subtypes [1].

In Vitro Functional Antagonism Assays for GRPR Signaling Pathway Analysis

Use bombesin (6-13), Tyr(6) methyl ester as a pharmacological tool to block GRPR-mediated calcium mobilization, inositol phosphate accumulation, and MAP kinase activation in cell-based assays, providing a defined antagonist control distinct from peptide agonists or less selective antagonists [1].

Quote Request

Request a Quote for bombesin (6-13), Tyr(6) methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.